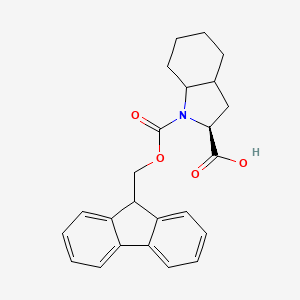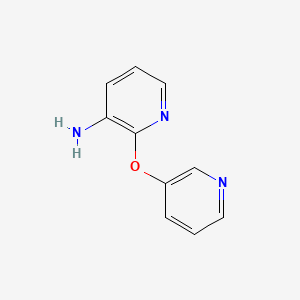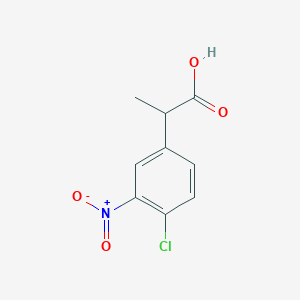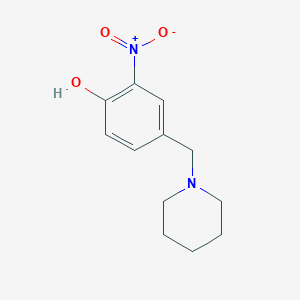![molecular formula C6H11N3S2 B3116300 3-Isobutylsulfanyl-[1,2,4]thiadiazol-5-ylamine CAS No. 215593-26-3](/img/structure/B3116300.png)
3-Isobutylsulfanyl-[1,2,4]thiadiazol-5-ylamine
Descripción general
Descripción
3-Isobutylsulfanyl-[1,2,4]thiadiazol-5-ylamine is a biochemical compound with the molecular formula C6H11N3S2 and a molecular weight of 189.3 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 3-Isobutylsulfanyl-[1,2,4]thiadiazol-5-ylamine is represented by the SMILES notation: CC©CSC1=NSC(=N1)N . This notation provides a way to represent the structure of the molecule in a linear format.Aplicaciones Científicas De Investigación
Synthesis and Biological Significance
Thiadiazole derivatives, including compounds like 3-Isobutylsulfanyl-[1,2,4]thiadiazol-5-ylamine, are synthesized through various methods, primarily from cyclization reactions of thiosemicarbazone under different conditions. These compounds have been given significant attention due to their pharmaceutical importance, exhibiting biological activity against fungal and bacterial strains (M. Yusuf & P. Jain, 2014).
Pharmacological Activities
Research has highlighted the extensive pharmacological activities of thiadiazole derivatives, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The presence of the toxophoric N2C2S moiety in these compounds contributes to their diverse biological activities, making them significant in the pursuit and design of new drugs (P. Mishra et al., 2015).
Heterocyclic Scaffolds in Medicinal Chemistry
The heterocyclic scaffolds based on 1,3,4-thiadiazoles have been identified as crucial for expressing pharmacological activity, serving as bioisosteres for carboxylic, amide, and ester groups. This enhances pharmacological activity through hydrogen bonding interactions with enzymes and receptors. The diverse pharmacological potential of these derivatives underscores their importance in medicinal chemistry (M. Lelyukh, 2019).
Organic and Medicinal Chemistry Applications
Thiadiazoles serve as key components in organic synthesis and have various applications in pharmaceuticals, acting as oxidation inhibitors, cyanine dyes, metal chelating agents, and anti-corrosion agents. Their broad spectrum of biological activities and applications in medicinal chemistry highlight their potential in developing new therapeutic agents (M. Asif, 2016).
Direcciones Futuras
The future directions for research on 3-Isobutylsulfanyl-[1,2,4]thiadiazol-5-ylamine and similar compounds could involve the development of new synthetic protocols for the replacement of substituent atoms or groups at the 3- and 5-positions of the 1,2,4-thiadiazol moiety . This could potentially lead to the production of novel 1,2,4-thiadiazol derivatives with improved activity and selectivity .
Propiedades
IUPAC Name |
3-(2-methylpropylsulfanyl)-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S2/c1-4(2)3-10-6-8-5(7)11-9-6/h4H,3H2,1-2H3,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPXDLFJQMGVSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NSC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isobutylsulfanyl-[1,2,4]thiadiazol-5-ylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Azido-2-[2-(2-ethoxyethoxy)ethoxy]ethane](/img/structure/B3116244.png)





![6,8-Dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3116294.png)

![4-[(1E)-{[4-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B3116314.png)
